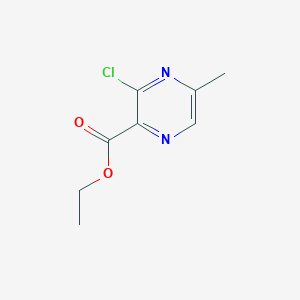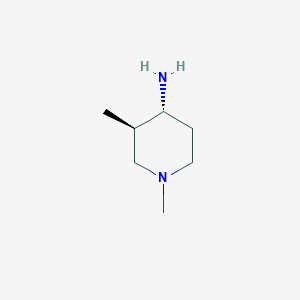![molecular formula C14H20N2 B8061264 (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061264.png)
(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole is a complex organic compound with the molecular formula C12H16N2. This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and a phenethyl group attached to the nitrogen atom. It is a chiral molecule, meaning it has non-superimposable mirror images, which can have significant implications for its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hexane-2,5-dione with aromatic amines in the presence of an organocatalyst like squaric acid at elevated temperatures can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using water as a solvent and minimizing waste, is often considered to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group or the pyrrole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the synthesis of materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of (3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways depend on the functional groups present and their interactions with biological molecules. For instance, it may inhibit or activate certain enzymes by fitting into their active sites, thereby affecting metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring structure but include an oxygen atom in the ring.
Tetrahydropyrrolo[3,4-c]pyrrole: Lacks the phenethyl group but shares the core pyrrole-pyrrolidine structure.
Uniqueness
(3AR,6aS)-2-phenethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific chiral centers and the presence of the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
(3aR,6aS)-5-(2-phenylethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)6-7-16-10-13-8-15-9-14(13)11-16/h1-5,13-15H,6-11H2/t13-,14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYNZHYSVIFBBA-OKILXGFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2CN1)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2R)-2-[(piperidin-4-yl)formamido]propanoate](/img/structure/B8061194.png)
![2-(Pyridin-3-yl)-1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B8061199.png)
![2,8-Diazaspiro[4.5]Decan-8-Yl(Thiophen-3-Yl)Methanone](/img/structure/B8061203.png)
![rel-cyclohexyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8061207.png)
![1-((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3,3-dimethylbutan-1-one](/img/structure/B8061209.png)
![Cyclopentyl((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone](/img/structure/B8061217.png)
![((3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(3-methylfuran-2-yl)methanone](/img/structure/B8061222.png)
![2-Ethyl-1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)butan-1-one](/img/structure/B8061223.png)
![(3AR,6aS)-2-(butylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061230.png)
![cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8061256.png)
![1-ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8061269.png)

![[2-(2-Pyrazinyl)ethyl]amine hydrochloride hydrate](/img/structure/B8061286.png)
